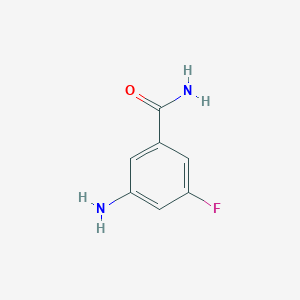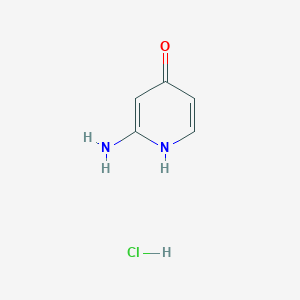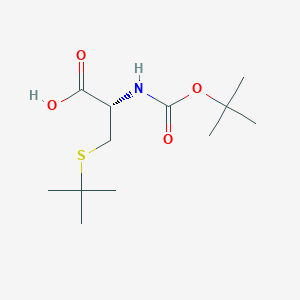
Boc-S-t-butyl-D-cysteine
Overview
Description
It is a biochemical used in proteomics research and has the molecular formula C12H23NO4S and a molecular weight of 277.38 g/mol.
Mechanism of Action
Target of Action
Boc-S-t-butyl-D-cysteine is primarily used as a protecting group for cysteine residues in the synthesis of peptides and proteins . The primary target of this compound is the thiol group of the cysteine residue, which it protects during peptide synthesis .
Mode of Action
The compound works by protecting the thiol group of cysteine residues during peptide synthesis. This is achieved through the formation of a tert-butoxycarbonyl (Boc) group , which prevents unwanted reactions with the thiol group . The Boc group can then be removed under acidic conditions, revealing the original thiol group .
Biochemical Pathways
The use of this compound in peptide synthesis affects the protein synthesis pathway . By protecting cysteine residues, it allows for the controlled formation of disulfide bonds, which are crucial for the correct folding and function of many proteins .
Pharmacokinetics
ADME properties would be largely determined by its structure and the conditions under which it is used. For example, its solubility and stability could affect its absorption and distribution .
Result of Action
The use of this compound results in the controlled synthesis of peptides and proteins with correctly formed disulfide bonds . This can lead to the production of functional proteins that can be used in various research and therapeutic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the temperature and pH of the reaction medium can affect the efficiency of the Boc group’s formation and removal . Additionally, the presence of other reactive groups can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Boc-S-t-butyl-D-cysteine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of disulfide bonds, which are crucial for the structural integrity and function of many biomolecules. The tert-butyl group provides steric hindrance, protecting the thiol group from unwanted reactions during peptide synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of enzymes involved in redox reactions, thereby affecting the cellular redox state. This compound also impacts the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their thiol groups, leading to changes in their activity. Additionally, this compound can influence gene expression by altering the redox state of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and protect against oxidative stress. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to cysteine metabolism. It interacts with enzymes such as glutathione synthetase and cysteine dioxygenase, influencing the levels of metabolites like glutathione and taurine. These interactions can affect metabolic flux and the overall redox state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and charge .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors ensure that this compound reaches the appropriate cellular sites to perform its biochemical roles .
Preparation Methods
The synthesis of Boc-S-t-butyl-D-cysteine typically involves the protection of the amino and thiol groups of cysteine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group and tert-butyl groups to protect the thiol group. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane .
Chemical Reactions Analysis
Boc-S-t-butyl-D-cysteine undergoes various chemical reactions, including:
Scientific Research Applications
Boc-S-t-butyl-D-cysteine is used in several scientific research applications:
Chemistry: It is used in peptide synthesis as a protected cysteine derivative.
Biology: It is used in the study of protein structure and function.
Industry: It is used in the production of various biochemical products.
Comparison with Similar Compounds
Boc-S-t-butyl-D-cysteine is similar to other Boc-protected amino acids, such as Boc-L-cysteine and Boc-L-serine. its unique feature is the additional protection of the thiol group with a tert-butyl group, which provides greater stability and selectivity in synthetic applications .
Similar compounds include:
Properties
IUPAC Name |
(2S)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARKMDCQCLMCS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


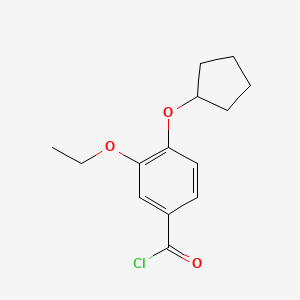
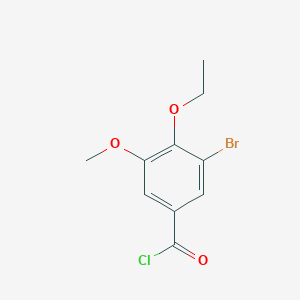
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372417.png)
![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)

![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)
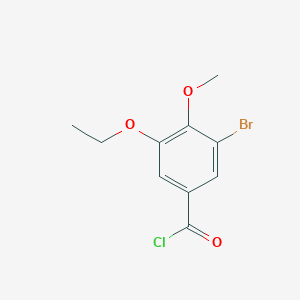

![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)
